
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of dihalogen derivatives with amines . Another approach involves the use of aziridine-2-carboxylates as intermediates, which can be synthesized via reductive kinetic resolution of 2H-azirines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of aziridine synthesis, such as the use of cyclization reactions and the employment of catalysts to enhance yield and selectivity, are likely applicable .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids like indium triflate can be used to catalyze ring-opening reactions.
Major Products: The major products formed from these reactions are typically open-chain derivatives of the original aziridine compound, which can further undergo functionalization to yield a variety of biologically and chemically significant molecules .
Scientific Research Applications
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer agents.
Material Science: The compound’s reactivity makes it useful in the development of novel materials with unique properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is largely attributed to the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles . This reactivity is harnessed in various synthetic applications, where the compound acts as an electrophile, undergoing nucleophilic attack to form more stable products. The molecular targets and pathways involved in its biological activity are not extensively documented but are likely related to its ability to alkylate nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-Substituted Aziridines: These compounds have different substituents on the nitrogen atom, affecting their reactivity and applications.
Uniqueness: Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is unique due to the presence of the cyanoethyl group, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-5-9(6)4-2-3-8/h6H,2,4-5H2,1H3 |
InChI Key |
JPGPKRARPJJMQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


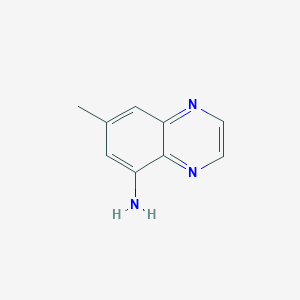

![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

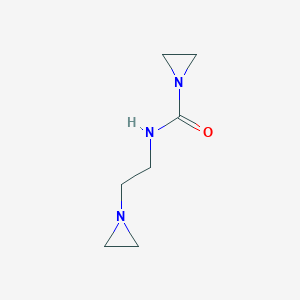
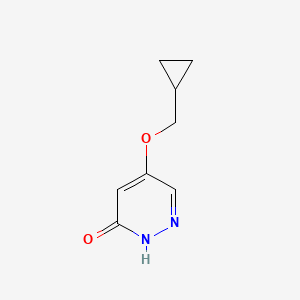

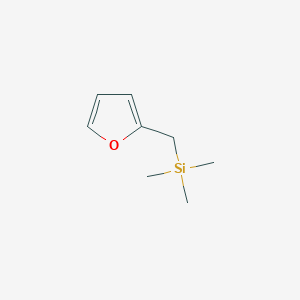
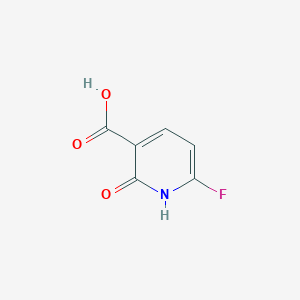
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
